

# GHS classification of 4-Bromophenyl glycidyl ether

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## Compound of Interest

**Compound Name:** 2-[(4-Bromophenoxy)methyl]oxirane

**CAS No.:** 68585-12-6

**Cat. No.:** B7777497

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An In-Depth Technical Guide to the GHS Classification of 4-Bromophenyl glycidyl ether

## Introduction

4-Bromophenyl glycidyl ether is an epoxy compound utilized in various industrial applications, including as a reactive diluent in epoxy resins and as an intermediate in the synthesis of specialized polymers and pharmaceutical agents. Its chemical structure, featuring a reactive epoxide ring and a brominated aromatic moiety, dictates its utility and its toxicological profile. Understanding its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is paramount for ensuring safe handling, use, and disposal. This guide provides a detailed examination of the GHS classification of 4-Bromophenyl glycidyl ether, the mechanistic basis for its hazards, and the standard protocols for their assessment.

## GHS Hazard Classification

The GHS provides a standardized framework for communicating the hazards of chemical products. The classification for 4-Bromophenyl glycidyl ether is derived from available toxicological and ecotoxicological data, as summarized in Safety Data Sheets (SDS).

## Summary of GHS Classification

The following table summarizes the GHS hazard classifications for 4-Bromophenyl glycidyl ether.<sup>[1][2]</sup>

Hazard Class	Category	Signal Word	Hazard Statement	GHS Pictogram
Skin Irritation	2	Warning	H315: Causes skin irritation	
Eye Irritation	2	Warning	H319: Causes serious eye irritation	
Skin Sensitization	1	Warning	H317: May cause an allergic skin reaction	
Specific Target Organ Toxicity (Repeated Exposure)	2	Warning	H373: May cause damage to organs through prolonged or repeated exposure	
Hazardous to the Aquatic Environment (Chronic)	2/3	No Signal Word	H411/H412: Toxic/Harmful to aquatic life with long lasting effects	
Flammable Liquids	3	Warning	H226: Flammable liquid and vapour	

## Precautionary Statements (P-Statements)

A comprehensive safety approach involves adherence to the following precautionary statements.<sup>[1][2][3]</sup>

- Prevention:
  - P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][2]
  - P260: Do not breathe mist, vapours, or spray.[1]
  - P264: Wash skin thoroughly after handling.[1][2]
  - P272: Contaminated work clothing should not be allowed out of the workplace.[1][2]
  - P273: Avoid release to the environment.[1][2]
  - P280: Wear protective gloves, eye protection, and face protection.[1][2]
- Response:
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
  - P362 + P364: Take off contaminated clothing and wash it before reuse.
  - P391: Collect spillage.
- Storage:
  - P403 + P235: Store in a well-ventilated place. Keep cool.
- Disposal:
  - P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

## Mechanistic Basis of Hazards: An Expert's Perspective

The hazards associated with 4-Bromophenyl glycidyl ether are intrinsically linked to the high reactivity of its epoxide ring. This three-membered heterocyclic ether is sterically strained, rendering the carbon atoms susceptible to nucleophilic attack. This chemical property is the root cause of its primary toxicological effects.

## Skin Irritation and Sensitization

The classification as a skin irritant (H315) and sensitizer (H317) stems from the ability of the epoxide to act as an electrophile.[1][2] Upon contact with the skin, it can covalently bind to nucleophilic residues (e.g., cysteine, histidine, lysine) in skin proteins.

- **Causality of Irritation:** The initial covalent modification of proteins can denature them, leading to cellular stress, release of inflammatory mediators, and the clinical signs of irritation.
- **Mechanism of Sensitization:** The process of skin sensitization is more complex. The modified skin proteins act as haptens. These hapten-protein conjugates are recognized as foreign by antigen-presenting cells (Langerhans cells), which then migrate to the local lymph nodes to prime naive T-cells. Upon subsequent exposure, a memory T-cell response is initiated, leading to a more rapid and severe inflammatory reaction, characteristic of allergic contact dermatitis. Phenyl glycidyl ether, a related compound, is a recognized contact allergen.[4][5]

Caption: Mechanism of toxicity for 4-Bromophenyl glycidyl ether.

## Potential for Genotoxicity

While specific data for 4-Bromophenyl glycidyl ether is not consistently reported across all safety data sheets, the glycidyl ether class of compounds is often associated with mutagenic potential. The same electrophilic reactivity that drives skin sensitization allows these molecules to react with nucleophilic sites on DNA bases (e.g., the N7 position of guanine). This formation of DNA adducts can lead to mutations during DNA replication if not repaired, which is a critical initiating event in carcinogenesis. For instance, the related compound Phenyl glycidyl ether is suspected of causing genetic defects and cancer.[4] This structural alert warrants a high degree of caution and necessitates handling procedures that prevent exposure.

## Standardized Protocols for Hazard Assessment

The GHS classification relies on data generated from validated, internationally recognized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to be self-validating through the inclusion of positive and negative controls.

## Protocol: Skin Sensitization Assessment (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following dermal application of the test substance.

Methodology:

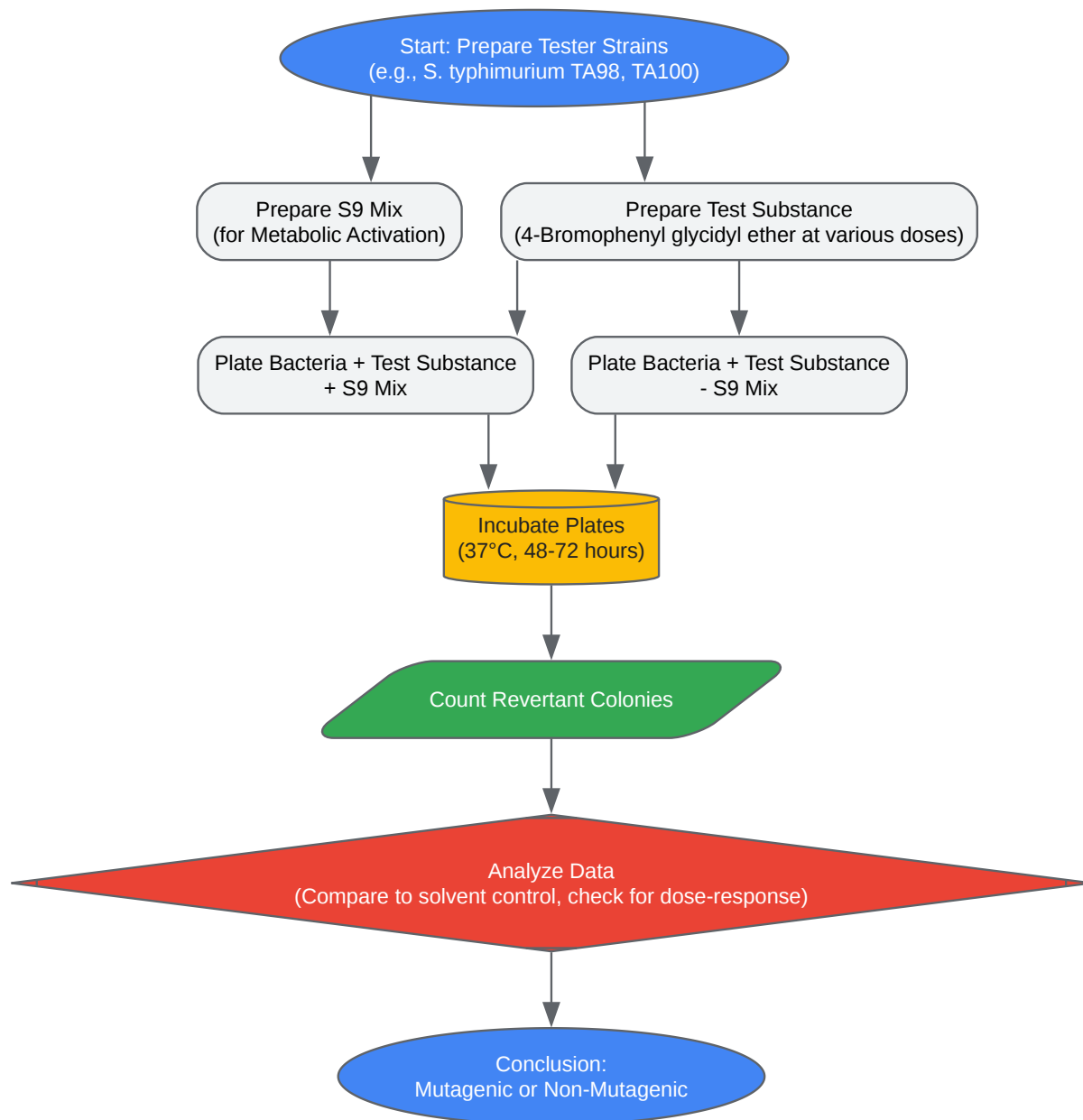
- **Animal Model:** Typically, CBA/J mice are used.
- **Dose Selection:** A preliminary screen is performed to identify a concentration that does not cause significant local irritation. A minimum of three concentrations of the test article, plus a negative control (vehicle) and a positive control, are selected.
- **Application:** The test substance is applied daily for three consecutive days to the dorsum of both ears.
- **Lymphocyte Proliferation Measurement:** On day 6, mice are injected intravenously with a solution of  $^3\text{H}$ -methyl thymidine or an alternative label. This radiolabel is incorporated into the DNA of proliferating cells.
- **Endpoint:** After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised. The incorporated radioactivity is measured using a scintillation counter.
- **Data Analysis:** A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is  $\geq 3$ .

## Protocol: Mutagenicity Assessment (OECD 471 - Bacterial Reverse Mutation Test / Ames Test)

The Ames test is a widely used and rapid screening assay for identifying substances that can cause gene mutations.

#### Methodology:

- **Tester Strains:** A set of specially constructed strains of *Salmonella typhimurium* (and often *Escherichia coli*) are used. These strains are histidine auxotrophs (i.e., they cannot synthesize histidine) and carry different mutations in the genes of the histidine operon.
- **Metabolic Activation:** The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer. This is crucial as some chemicals only become mutagenic after being metabolized.
- **Exposure:** The tester strains are exposed to various concentrations of 4-Bromophenyl glycidyl ether on a minimal agar plate containing only a trace amount of histidine.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Endpoint:** The trace amount of histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed. Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize histidine will grow into visible colonies.
- **Data Analysis:** The number of revertant colonies is counted for each concentration and compared to the spontaneous revertant count in the negative (solvent) control. A substance is considered mutagenic if it produces a dose-dependent increase in revertants, typically a two-fold or greater increase over the background.



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Caption: Experimental workflow for the Ames Bacterial Reverse Mutation Test.

## Conclusion

The GHS classification of 4-Bromophenyl glycidyl ether as a skin and eye irritant, a skin sensitizer, a potential target organ toxicant, and an aquatic hazard is well-founded in its chemical reactivity. The electrophilic nature of the epoxide ring is the primary driver of its biological activity, enabling covalent interactions with proteins and potentially with DNA. For researchers, scientists, and drug development professionals, a thorough understanding of these hazards is not merely a regulatory requirement but a fundamental aspect of laboratory safety and responsible product stewardship. Adherence to the prescribed precautionary measures and the use of appropriate personal protective equipment are essential to mitigate the risks associated with handling this compound.

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